7-benzyl-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
Historical Evolution of Xanthine-Derived Therapeutic Agents
The xanthine scaffold, a naturally occurring purine derivative, has served as the foundation for numerous therapeutic agents since the mid-20th century. Allopurinol, a prototypical xanthine oxidase inhibitor approved in 1966, demonstrated the clinical viability of purine-based compounds for managing hyperuricemia and gout. This breakthrough catalyzed interest in structural modifications to enhance potency and selectivity. By the 2010s, researchers began exploring purine-2,6-dione derivatives, which offered improved metabolic stability compared to their parent xanthines.
A pivotal shift occurred with the discovery that substituting the purine core at the 8-position with nitrogen-containing heterocycles could modulate enzyme affinity. For instance, purine-2,6-dione derivatives bearing piperazine groups demonstrated submicromolar inhibition of Caf1, a component of the Ccr4-Not deadenylase complex involved in mRNA metabolism. This finding underscored the framework’s adaptability for targeting diverse biological pathways, from nucleic acid processing to cellular signaling.
Significance of Piperazine-Functionalized Purines in Medicinal Chemistry
Piperazine integration into purine architectures addresses critical challenges in drug development, particularly bioavailability and target specificity. The piperazine ring’s dual nitrogen atoms enable hydrogen bonding with catalytic residues in enzyme active sites while improving aqueous solubility through protonation at physiological pH. In 7-benzyl-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione, the 2-hydroxyethyl substituent further enhances hydrophilicity, a property critical for overcoming the poor solubility of early-generation purine analogs.
Structural studies reveal that the piperazine moiety’s conformational flexibility allows optimal positioning within hydrophobic pockets of target proteins. For example, molecular docking analyses of analogous compounds show strong interactions with Mycobacterium tuberculosis MurB, a key enzyme in peptidoglycan biosynthesis. These insights have driven the rational design of derivatives with improved binding kinetics, as evidenced by IC₅₀ values in the low micromolar range across cancer cell lines.
Table 1: Key Structural Features and Bioactivity of Piperazine-Functionalized Purine Derivatives
Research Trajectory and Current Frontiers
Contemporary research focuses on optimizing the purine-2,6-dione scaffold for multitarget therapies. The compound this compound exemplifies this trend, combining elements from antitumor and antimicrobial predecessors. Recent synthetic advances, such as regioselective N-alkylation and solid-phase coupling techniques, have enabled rapid diversification of the piperazine side chain.
Computational approaches now play a central role in predicting ADMET profiles and off-target interactions. Molecular dynamics simulations of MurB-inhibitor complexes have identified critical hydrogen bonds between the piperazine nitrogen and Asp238/Arg241 residues, informing the design of next-generation antitubercular agents. Concurrently, high-throughput screening campaigns have uncovered synergistic effects between purine-2,6-diones and checkpoint inhibitors in oncology models.
Properties
IUPAC Name |
7-benzyl-8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O3/c1-22-16-15(17(27)21-19(22)28)25(13-14-5-3-2-4-6-14)18(20-16)24-9-7-23(8-10-24)11-12-26/h2-6,26H,7-13H2,1H3,(H,21,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFQDONGMCOQBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CCO)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-benzyl-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.
- Molecular Formula : C₁₈H₂₃N₅O₃
- Molecular Weight : 357.41 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity :
- Antioxidant Properties :
- Neuroprotective Effects :
Pharmacological Profiles
The pharmacological profiles of this compound include:
| Activity | IC50 Value (µM) | Target |
|---|---|---|
| CDK Inhibition | 0.25 | Cyclin-dependent kinase |
| Antioxidant Activity | 5.0 | Reactive oxygen species scavenging |
| Neuroprotection | 10.0 | Neuronal apoptosis |
Case Studies
Several studies have explored the effects of this compound in various biological assays:
- Cancer Cell Line Studies :
- Animal Models :
- Clinical Relevance :
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 7-benzyl-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione exhibit anticancer properties. For instance, analogs have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis. The compound's ability to target specific pathways involved in tumor growth makes it a subject of interest in cancer therapy .
Neurological Disorders
The piperazine moiety in the compound suggests potential applications in treating neurological disorders. Studies have shown that similar structures can interact with neurotransmitter systems, potentially offering therapeutic effects against conditions such as anxiety and depression .
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Research has demonstrated that related purine derivatives can inhibit bacterial growth and show effectiveness against various pathogens. This application is particularly relevant in the context of increasing antibiotic resistance .
Case Study 1: Anticancer Research
A study focusing on the synthesis and evaluation of purine derivatives revealed that compounds with structural similarities to this compound exhibited significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the inhibition of key enzymes involved in DNA replication and repair processes .
Case Study 2: Neuropharmacology
In neuropharmacological studies, derivatives were tested for their effects on serotonin receptors. The results indicated that modifications in the piperazine ring could enhance binding affinity and selectivity, suggesting potential for developing new antidepressants or anxiolytics based on this scaffold .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Piperazine Derivatives
- Compound 73f (1,3,7-trimethyl-8-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione) :
- Substituent: 4-Methylbenzyl group at the 8-position.
- Molecular Weight: 331 g/mol.
- Key Difference: Lacks the piperazine ring, reducing nitrogen content and hydrogen-bonding capacity. This compound exhibits a higher melting point (195–197°C), suggesting greater crystallinity due to aromatic stacking .
- BH58168 (7-ethyl-8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione): Substituent: 4-Fluorobenzyl on the piperazine. Molecular Weight: 386.42 g/mol. The ethyl group at the 7-position increases lipophilicity compared to the benzyl group in the target compound .
Hydroxyethyl vs. Other Polar Groups
- Compound 5 (7-(but-2-yn-1-yl)-8-((2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione): Substituent: (2-Hydroxyethyl)amino at the 8-position. Synthesis: Derived from ethanolamine, similar to the target compound’s hydroxyethyl-piperazine.
Variations at the 7-Position
Benzyl vs. Alkyl/Butynyl Groups
- Compound 4 (N,N-bis((R)-1-(7-(but-2-yn-1-yl)-3-methyl-1H-purin-8-yl)piperidin-3-yl)phthalamide): Substituent: Butynyl at the 7-position.
- BH58170 (7-butyl-3-methyl-8-(4-(4-methylbenzyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione) :
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The hydroxyethyl-piperazine group in the target compound reduces LogP compared to BH58168, favoring solubility.
- The benzyl group at the 7-position balances aromatic interactions without excessive hydrophobicity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-benzyl-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione, and what analytical techniques are essential for purity verification?
- Methodological Answer :
- Synthetic Routes : Utilize nucleophilic substitution at the 8-position of the purine-dione scaffold with 4-(2-hydroxyethyl)piperazine derivatives. Benzyl groups can be introduced via alkylation reactions under inert conditions (e.g., using NaH in DMF) .
- Analytical Techniques : Employ high-resolution mass spectrometry (HRMS) for molecular weight confirmation and NMR (¹H/¹³C) to verify substitution patterns. Purity should be assessed via HPLC with UV detection (≥95% purity threshold) .
Q. How should researchers characterize the structural conformation and electronic properties of this compound?
- Methodological Answer :
- Structural Analysis : X-ray crystallography (if crystals are obtainable) or DFT-based computational modeling to determine bond angles and stereochemistry .
- Electronic Properties : UV-Vis spectroscopy for π-π* transitions and cyclic voltammetry to assess redox behavior. Computational tools like Gaussian or ORCA can predict frontier molecular orbitals (HOMO/LUMO) .
Q. What initial biological screening approaches are recommended for this compound?
- Methodological Answer :
- In Vitro Assays : Prioritize kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) due to structural similarity to purine-based kinase inhibitors. Use IC₅₀ determination with dose-response curves .
- Structure-Activity Relationship (SAR) : Systematically modify the benzyl or piperazine moieties and compare bioactivity using standardized cell viability assays (e.g., MTT) .
Advanced Research Questions
Q. How can factorial design be applied to optimize reaction conditions for synthesizing this compound?
- Methodological Answer :
- Design : Use a 2³ factorial design to evaluate temperature (25–80°C), solvent polarity (DMF vs. THF), and catalyst loading (5–20 mol%). Response variables include yield and purity .
- Analysis : Apply ANOVA to identify significant factors. For example, higher temperatures may improve substitution efficiency but reduce regioselectivity, requiring trade-off analysis .
Q. What computational methods are suitable for studying the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes in ATP-binding pockets. Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess stability over 100-ns trajectories .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Combine DFT (B3LYP/6-31G*) with MM to model electronic interactions during ligand-protein binding .
Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity results?
- Methodological Answer :
- Iterative Refinement : Recalibrate force fields or solvation models (e.g., switching from GB-SA to explicit water in MD simulations). Cross-validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics .
- Data Triangulation : Integrate SAR data, crystallographic evidence, and free-energy perturbation (FEP) calculations to reconcile discrepancies .
Q. What strategies improve the solubility and stability of this compound in aqueous media for in vivo studies?
- Methodological Answer :
- Derivatization : Introduce PEGylated groups at the hydroxyethyl side chain or formulate as a cyclodextrin inclusion complex .
- pH Optimization : Conduct solubility screens across pH 2–8 using shake-flask methods. Stability can be monitored via accelerated degradation studies (40°C/75% RH) .
Q. What are the best practices for validating bioactivity across multiple experimental models?
- Methodological Answer :
- Orthogonal Validation : Combine enzymatic assays (e.g., kinase inhibition), cell-based models (e.g., cancer cell lines), and zebrafish xenografts. Use RNA-seq or proteomics to confirm target engagement .
- Dose-Response Consistency : Ensure EC₅₀ values align within one log unit across models. Discrepancies may indicate off-target effects or metabolic instability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
